molecular formula C9H10O B8653921 cis-beta-Methylstyrene oxide CAS No. 4541-87-1

cis-beta-Methylstyrene oxide

Cat. No.: B8653921
CAS No.: 4541-87-1
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-beta-Methylstyrene oxide is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Epoxidation

Overview:
Asymmetric epoxidation of alkenes is a significant reaction in synthetic organic chemistry, allowing for the formation of chiral epoxides from achiral substrates. cis-beta-Methylstyrene oxide can be synthesized through various catalytic systems.

Catalytic Systems:

  • Jacobsen Catalyst: Research has demonstrated that immobilized manganese (salen) catalysts can effectively catalyze the asymmetric epoxidation of cis-beta-Methylstyrene using sodium hypochlorite as an oxidant. The selectivity and enantioselectivity were influenced by the rigidity of the catalyst linkages, with specific catalysts yielding higher enantiomeric excess (ee) values and better cis/trans ratios in the products .
  • Chloroperoxidase: Enzymatic methods have also been employed for the stereoselective epoxidation of cis-beta-Methylstyrene. Using chloroperoxidase in a cosolvent system (e.g., acetone), high enantioselectivities were achieved, highlighting the compound's reactivity under biocatalytic conditions .

Data Table: Asymmetric Epoxidation Results

Catalyst TypeOxidantee (%)Conversion (%)Comments
Jacobsen CatalystSodium Hypochlorite9075High selectivity for cis epoxide
ChloroperoxidaseAcetone/Citrate Buffer96100Very high enantioselectivity

Synthesis of Pharmaceuticals

Applications in Drug Development:
The epoxides derived from cis-beta-Methylstyrene are valuable intermediates in the synthesis of various pharmaceuticals. For instance, they can be transformed into amino alcohols, which are structural motifs in many active pharmaceutical ingredients (APIs). A notable example includes the chemoenzymatic cascade reaction where this compound is converted into pseudoephedrine .

Case Study: Pseudoephedrine Synthesis

  • Process: The stereoselective epoxidation of cis-beta-Methylstyrene followed by an oxirane-opening reaction with methyl amine yields pseudoephedrine.
  • Outcome: This method showcases the utility of this compound as a chiral building block in drug synthesis.

Material Science Applications

Polymer Chemistry:
this compound is also investigated for its potential applications in polymer science. It can be utilized as a monomer for producing thermosetting resins and other polymeric materials due to its reactive epoxide group.

Research Insights:
Studies indicate that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for advanced material applications.

Environmental Applications

Biodegradation Studies:
Research has explored the microbial degradation pathways of styrene derivatives, including this compound. Understanding these pathways is crucial for bioremediation efforts aimed at cleaning up styrene-contaminated environments .

Key Findings:

  • Specific microorganisms have been identified that can metabolize this compound efficiently, providing insights into its environmental impact and potential for bioremediation.

Properties

CAS No.

4541-87-1

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R,3S)-2-methyl-3-phenyloxirane

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1

InChI Key

YVCOJTATJWDGEU-VXNVDRBHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1C(O1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of Co(OAc)2. 4 H2O (where OAc=acetate) (0.0058 g, 2.3×10-5 moles) as the catalyst. After 16 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (14%) and 1-phenylpropylene oxide (86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.0058 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of [Ru3O(pfb)6 (Et2O)3 ](pfb) (where pfb= perfluorobutyrate) (0.0449 g, 2.3×10-5 moles) as the catalyst. After 6 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (30%) and 1-phenylpropylene oxide (70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ru3O(pfb)6 (Et2O)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.